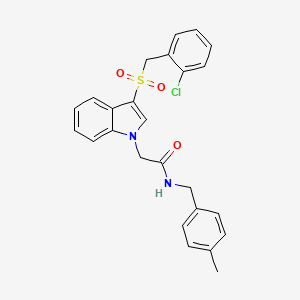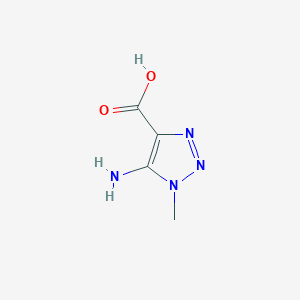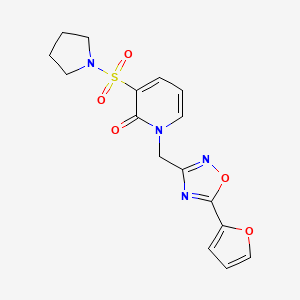
(R)-methyl 5-(2-nitro-5-(pivaloyloxymethyl)phenylamino)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-methyl 5-(2-nitro-5-(pivaloyloxymethyl)phenylamino)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C27H27F3N2O7S and its molecular weight is 580.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
The chemical structure of this compound suggests its potential utility in synthetic chemistry, especially in the synthesis of complex molecules with specific functionalities. Research on thiophene derivatives, for example, highlights the versatility of thiophene as a core structure for the development of various synthetic pathways. Shvedov et al. (1973) demonstrated the nitration of thiophene derivatives, leading to nitro derivatives, which are pivotal intermediates in organic synthesis (Shvedov, V. et al., 1973). Similarly, Dudová et al. (2002) discussed the preparation of substituted methyl o-nitrophenyl sulfides, showcasing the nucleophilic substitution reactions that could be relevant to manipulating the structure of the compound for specific research applications (Dudová, K. et al., 2002).
Pharmaceutical and Medicinal Chemistry
Compounds with similar structures to "(R)-methyl 5-(2-nitro-5-(pivaloyloxymethyl)phenylamino)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate" often find applications in pharmaceutical and medicinal chemistry, particularly as intermediates in the synthesis of drug molecules. The presence of nitro, thiophene, and pivaloyloxymethyl groups could imply potential activity in biological systems. Thomas et al. (2017) explored thiophene derivatives for their anti-proliferative activity and tumor cell selectivity, indicating that structurally similar compounds could have potential as therapeutic agents (Thomas, J. et al., 2017).
Materials Science
Thiophene and its derivatives also play a significant role in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The research by Smith et al. (2006), which analyzed the molecular structure of polymorphic forms of a thiophene derivative using solid-state NMR and electronic structure calculations, underscores the relevance of thiophene-based compounds in studying the properties of materials critical for electronic applications (Smith, J. R. et al., 2006).
Eigenschaften
IUPAC Name |
methyl 5-[5-(2,2-dimethylpropanoyloxymethyl)-2-nitroanilino]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O7S/c1-15(17-8-6-7-9-18(17)27(28,29)30)39-21-13-22(40-23(21)24(33)37-5)31-19-12-16(10-11-20(19)32(35)36)14-38-25(34)26(2,3)4/h6-13,15,31H,14H2,1-5H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSSESJKGVKCQD-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)NC3=C(C=CC(=C3)COC(=O)C(C)(C)C)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)NC3=C(C=CC(=C3)COC(=O)C(C)(C)C)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2860161.png)
![N-(2,5-difluorophenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2860165.png)
![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2860166.png)



![2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2860170.png)
![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)



![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-methylphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2860176.png)
![2,2,2-trifluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2860177.png)
